Tetrodotoxin

Overview

Description

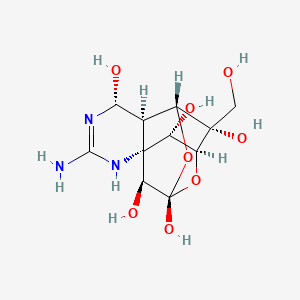

Tetrodotoxin is a potent neurotoxin that was first isolated from pufferfish of the family Tetraodontidae. It is also found in other marine organisms such as blue-ringed octopuses, rough-skinned newts, and moon snails . This compound is known for its ability to block sodium channels in nerve cells, preventing the transmission of nerve impulses and leading to paralysis .

Mechanism of Action

Tetrodotoxin (TTX) is a potent neurotoxin that has been the subject of extensive research due to its unique properties and potential therapeutic applications . This article will delve into the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Target of Action

This compound primarily targets voltage-gated sodium channels, including six of the nine mammalian isoforms . These channels play a crucial role in the initiation and propagation of action potentials in neurons and muscle cells .

Mode of Action

This compound exerts its effects by binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . The binding of TTX to this site temporarily disables the function of the ion channel, preventing the passage of sodium ions, which are responsible for the rising phase of an action potential .

Biochemical Pathways

The primary biochemical pathway affected by TTX is the action potential conduction along nerves, skeletal, and cardiac muscle membranes . By blocking sodium channels, TTX inhibits the firing of action potentials in neurons, thereby interfering with the normal transmission of signals between the body and the brain .

Pharmacokinetics

The pharmacokinetics of TTX is still under investigation. It is known that ttx, when administered subcutaneously, is readily absorbed, reaching maximum plasma concentration within 15 hours . Both the extent of exposure (AUC) and maximum plasma concentration (Cmax) increase in proportion to the dose .

Result of Action

The primary result of TTX’s action is the inhibition of action potentials, leading to paresthesia and paralysis . This prevents the nervous system from carrying messages, thus inhibiting muscles from contracting in response to nervous stimulation .

Action Environment

The action of TTX can be influenced by various environmental factors. For instance, TTX has been found in numerous marine and terrestrial species that host TTX-producing bacteria . The presence of these bacteria and the environmental conditions they thrive in can impact the production and accumulation of TTX .

Biochemical Analysis

Biochemical Properties

Tetrodotoxin plays a crucial role in biochemical reactions by selectively blocking voltage-gated sodium channels. This interaction prevents the influx of sodium ions, which is essential for the initiation and propagation of action potentials in neurons. This compound binds to the extracellular pore opening of these channels, effectively inhibiting their function . This blockade is highly specific and does not affect other ion channels, making this compound a valuable tool in neurophysiological research.

Cellular Effects

This compound exerts significant effects on various cell types, particularly neurons and muscle cells. By blocking sodium channels, this compound inhibits the firing of action potentials, leading to a cessation of nerve signal transmission . This results in muscle paralysis and can affect respiratory function if administered in high doses. Additionally, this compound has been shown to influence cell signaling pathways and gene expression related to sodium channel activity . In cancer cells, this compound has been observed to reduce cell invasion and proliferation .

Molecular Mechanism

The molecular mechanism of this compound involves its binding to site 1 of the fast voltage-gated sodium channel located at the extracellular pore opening . This binding prevents sodium ions from entering the neuron, thereby inhibiting the generation and propagation of action potentials . The specificity of this compound for sodium channels makes it an effective inhibitor of nerve and muscle activity, which is the basis for its neurotoxic effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can vary over time. This compound is known for its stability and resistance to heat degradation . Studies have shown that the toxin can maintain its potency over extended periods, making it a reliable agent for long-term experiments. The duration of its effects can be influenced by factors such as concentration and the presence of other compounds. For instance, combining this compound with epinephrine can prolong its blocking effects on sodium channels .

Dosage Effects in Animal Models

The effects of this compound in animal models are dose-dependent. At low doses, this compound can provide analgesic effects without significant adverse reactions . Higher doses can lead to severe toxicity, including respiratory paralysis and death . In rodent models, this compound has been shown to reduce pain behaviors in a dose-dependent manner, with higher doses providing more substantial pain relief but also increasing the risk of adverse effects .

Metabolic Pathways

This compound is not significantly metabolized in the body, which contributes to its prolonged effects. The primary action of this compound is the inhibition of sodium channels, and it does not undergo extensive biotransformation . This lack of metabolism means that this compound remains active in the system for extended periods, which can be both beneficial for therapeutic uses and hazardous in cases of poisoning.

Transport and Distribution

Within cells and tissues, this compound is distributed primarily through passive diffusion. It binds to sodium channels on the cell membrane, where it exerts its effects . The distribution of this compound can vary depending on the organism and tissue type. In pufferfish, for example, this compound is concentrated in the liver, ovaries, and skin . The toxin’s ability to bind specifically to sodium channels ensures its targeted action within the nervous system.

Subcellular Localization

This compound is localized primarily at the cell membrane, where it interacts with sodium channels . This localization is critical for its function as a sodium channel blocker. Studies have shown that this compound can be found in the cytosolic fractions of tissues, indicating its presence within the cellular environment . The precise targeting of this compound to sodium channels ensures its effectiveness in inhibiting nerve and muscle activity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tetrodotoxin is highly complex due to its intricate structure. One of the notable synthetic routes involves the use of furfuryl alcohol as a starting material. The process includes a stereoselective Diels-Alder reaction to assemble the cyclohexane skeleton, followed by a series of functional group interconversions, including chemoselective cyclic anhydride opening and decarboxylative hydroxylation . The final steps involve the formation of the hemiaminal and orthoester under acidic conditions .

Industrial Production Methods: Industrial production of this compound is challenging due to its complex structure and the need for high purity. Current methods focus on extraction from natural sources, such as pufferfish, and subsequent purification. Advances in biotechnology may provide future methods for large-scale production through microbial synthesis .

Chemical Reactions Analysis

Types of Reactions: Tetrodotoxin undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using strong oxidizing agents such as potassium permanganate.

Reduction: Reduction reactions often involve the use of reducing agents like lithium aluminum hydride.

Substitution: Substitution reactions can occur under acidic or basic conditions, depending on the functional groups involved.

Major Products: The major products formed from these reactions include various this compound analogues, such as anhydro-tetrodotoxin and 9-epi-tetrodotoxin .

Scientific Research Applications

Tetrodotoxin has a wide range of scientific research applications:

Chemistry: Used as a tool to study ion channels and nerve cell function.

Biology: Helps in understanding the mechanisms of neurotoxicity and nerve impulse transmission.

Medicine: Investigated for its potential in treating cancer-related pain, neuropathic pain, and visceral pain.

Industry: Used in the development of new drugs and as a biochemical tool in research laboratories.

Comparison with Similar Compounds

Saxitoxin: Another potent neurotoxin that also blocks sodium channels.

Conotoxins: A group of neurotoxic peptides that target various ion channels.

Uniqueness of Tetrodotoxin: this compound is unique due to its highly selective binding to sodium channels and its presence in a wide range of marine organisms. Its complex structure and potent neurotoxic effects make it a valuable tool in scientific research and a potential therapeutic agent .

This compound remains a compound of significant interest due to its potent effects and wide range of applications. Continued research is essential to fully understand its potential and to develop safe and effective uses for this powerful neurotoxin.

Properties

CAS No. |

4368-28-9 |

|---|---|

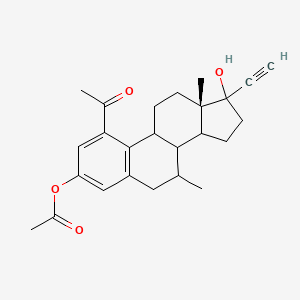

Molecular Formula |

C11H17N3O8 |

Molecular Weight |

319.27 g/mol |

IUPAC Name |

(1R,5R,6R,7R,9S,11S,13S,14S)-3-amino-14-(hydroxymethyl)-8,10-dioxa-2,4-diazatetracyclo[7.3.1.17,11.01,6]tetradec-3-ene-5,9,12,13,14-pentol |

InChI |

InChI=1S/C11H17N3O8/c12-8-13-6(17)2-4-9(19,1-15)5-3(16)10(2,14-8)7(18)11(20,21-4)22-5/h2-7,15-20H,1H2,(H3,12,13,14)/t2-,3?,4-,5+,6-,7+,9+,10-,11+/m1/s1 |

InChI Key |

CFMYXEVWODSLAX-HUILCFQTSA-N |

SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Isomeric SMILES |

C([C@@]1([C@H]2[C@@H]3[C@H](N=C(N[C@]34[C@@H]([C@](O2)(O[C@H]1C4O)O)O)N)O)O)O |

Canonical SMILES |

C(C1(C2C3C(N=C(NC34C(C1OC(C4O)(O2)O)O)N)O)O)O |

Color/Form |

Crystals |

melting_point |

225 °C (decomposes) |

Key on ui other cas no. |

4368-28-9 |

physical_description |

Solid; [HSDB] Colorless solid; [NIOSH] White powder; [MSDSonline] Colorless crystalline solid that darkens when heated above 428°F (220°C). |

Pictograms |

Acute Toxic |

shelf_life |

Stable to boiling except in an alkaline solution. |

solubility |

Soluble in dilute acetic acid; slightly soluble in dry alcohol, ether; practically insoluble in other organic solvents |

Synonyms |

Fugu Toxin Tarichatoxin Tetradotoxin Tetrodotoxin Toxin, Fugu |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![cis-1,3,4,6,7,11b-Hexahydro-9-methoxy-2H-benzo[a]quinolizine-3-carboxylic acid ethyl ester](/img/structure/B1210685.png)

![6-Amino-7,8-dimethyl-10-(2,3,4,5-tetrahydroxypentyl)benzo[g]pteridine-2,4-dione](/img/structure/B1210703.png)

![4-methyl-10H-furo[3,2-a]carbazole](/img/structure/B1210707.png)

![7-Oxa-3-azabicyclo[4.1.0]heptane-6-carboxylic acid](/img/structure/B1210708.png)